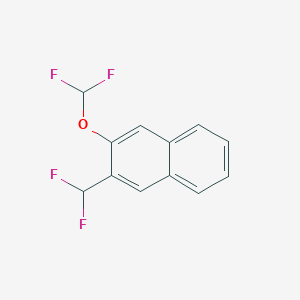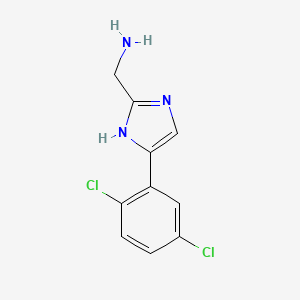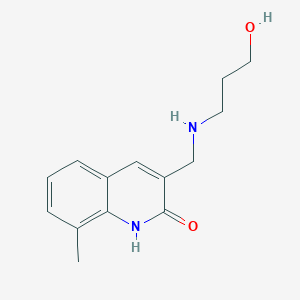
3-(((3-Hydroxypropyl)amino)methyl)-8-methylquinolin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((3-Hydroxypropyl)amino)methyl)-8-methylquinolin-2-ol is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a hydroxypropylamino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((3-Hydroxypropyl)amino)methyl)-8-methylquinolin-2-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Hydroxypropylamino Group: The hydroxypropylamino group can be introduced via a nucleophilic substitution reaction. This involves reacting the quinoline core with 3-chloropropanol in the presence of a base such as sodium hydroxide.
Methylation: The final step involves the methylation of the quinoline core at the 8-position using a methylating agent such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-(((3-Hydroxypropyl)amino)methyl)-8-methylquinolin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxypropylamino group can be replaced with other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, amines; in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(((3-Hydroxypropyl)amino)methyl)-8-methylquinolin-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(((3-Hydroxypropyl)amino)methyl)-8-methylquinolin-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The hydroxypropylamino group can form hydrogen bonds with target molecules, while the quinoline core can participate in π-π interactions, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, lacking the hydroxypropylamino and methyl groups.
8-Methylquinoline: Similar structure but without the hydroxypropylamino group.
3-Hydroxypropylaminoquinoline: Lacks the methyl group at the 8-position.
Uniqueness
3-(((3-Hydroxypropyl)amino)methyl)-8-methylquinolin-2-ol is unique due to the presence of both the hydroxypropylamino and methyl groups, which confer distinct chemical and biological properties. These substitutions enhance its solubility, reactivity, and potential for forming specific interactions with target molecules, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
3-[(3-hydroxypropylamino)methyl]-8-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C14H18N2O2/c1-10-4-2-5-11-8-12(9-15-6-3-7-17)14(18)16-13(10)11/h2,4-5,8,15,17H,3,6-7,9H2,1H3,(H,16,18) |
InChI Key |
RWJQWUKYGSZDRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CNCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B11867074.png)
![N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-oxopropyl)acetamide](/img/structure/B11867076.png)




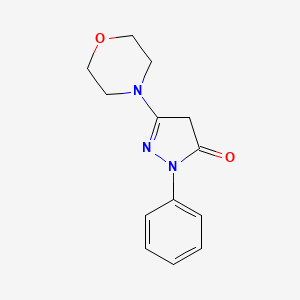
![7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B11867111.png)
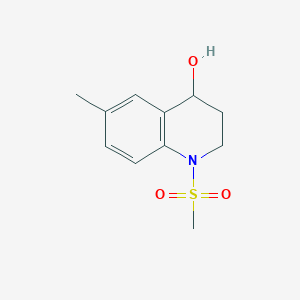
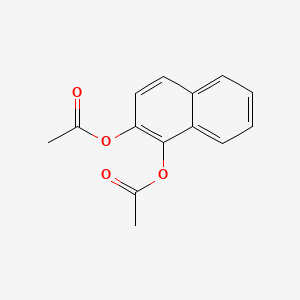
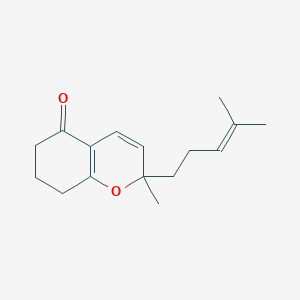
![1-[(2,6-Dihydroxy-4-methylphenyl)methyl]azepan-2-one](/img/structure/B11867150.png)
